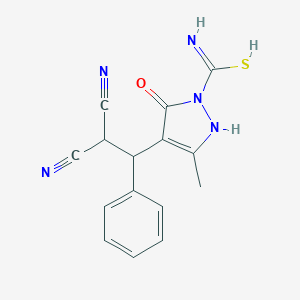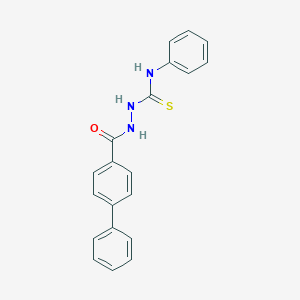![molecular formula C28H24N2O2 B323820 N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE](/img/structure/B323820.png)
N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE is a complex organic compound with the molecular formula C28H24N2O2 and a molecular weight of 420.50236 . This compound is characterized by its unique structure, which includes benzoylanilino and phenylbenzamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE typically involves the reaction of benzoyl chloride with aniline to form benzoylaniline. This intermediate is then reacted with N-phenylethylenediamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzoylanilino)ethyl]-N-methylbenzamide
- N-[2-(benzoylanilino)ethyl]-N-ethylbenzamide
- N-[2-(benzoylanilino)ethyl]-N-propylbenzamide
Uniqueness
N-[2-(N,1-DIPHENYLFORMAMIDO)ETHYL]-N-PHENYLBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C28H24N2O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(N-benzoylanilino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C28H24N2O2/c31-27(23-13-5-1-6-14-23)29(25-17-9-3-10-18-25)21-22-30(26-19-11-4-12-20-26)28(32)24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI Key |
QONRTUMCXWVOIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)

![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)

![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)




![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
